molecular formula C14H10N2O4 B187394 Azobenzene-4,4'-dicarboxylic Acid CAS No. 586-91-4

Azobenzene-4,4'-dicarboxylic Acid

Cat. No.: B187394
CAS No.: 586-91-4
M. Wt: 270.24 g/mol
InChI Key: NWHZQELJCLSKNV-UHFFFAOYSA-N
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Description

4,4’-Azobisbenzoic acid is an organic compound with the molecular formula C14H10N2O4. It is characterized by the presence of an azo group (-N=N-) linking two benzoic acid moieties. This compound is known for its vibrant dark orange color and is sensitive to light. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and medicine .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-azobisbenzoic acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with another molecule of 4-aminobenzoic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions are carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt .

Industrial Production Methods: Industrial production of 4,4’-azobisbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pH control. The reaction mixture is often stirred continuously to ensure uniformity. After the reaction, the product is purified through recrystallization or other suitable methods to obtain high-purity 4,4’-azobisbenzoic acid .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azobisbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Azobisbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Azobenzene-4,4’-dicarboxylic acid
  • 4,4’-Azoxydibenzoic acid
  • 4,4’-Azobis(4-cyanovaleric acid)

Comparison: 4,4’-Azobisbenzoic acid is unique due to its specific azo linkage and carboxylic acid groups, which confer distinct reactivity and applications. Compared to azobenzene-4,4’-dicarboxylic acid, it has a higher tendency to form radicals, making it more suitable for radical polymerization reactions. 4,4’-Azoxydibenzoic acid, on the other hand, is an oxidized form and has different reactivity patterns. 4,4’-Azobis(4-cyanovaleric acid) is another azo compound used as an initiator in polymerization but differs in its structural and functional properties .

Properties

IUPAC Name

4-[(4-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHZQELJCLSKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277651
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-91-4
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azobenzoate
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Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-azobisbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azobenzene-4,4'-dicarboxylic Acid
Reactant of Route 2
Azobenzene-4,4'-dicarboxylic Acid
Reactant of Route 3
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Azobenzene-4,4'-dicarboxylic Acid
Reactant of Route 4
Azobenzene-4,4'-dicarboxylic Acid
Reactant of Route 5
Azobenzene-4,4'-dicarboxylic Acid
Reactant of Route 6
Reactant of Route 6
Azobenzene-4,4'-dicarboxylic Acid
Customer
Q & A

ANone: The molecular formula of H2ABD is C14H10N2O4, and its molecular weight is 270.24 g/mol.

A: H2ABD has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the compound's structure, functional groups, and electronic properties. [, , ]

A: H2ABD is a popular ligand in the synthesis of metal-organic frameworks (MOFs). Its rigid structure and ability to coordinate with various metal ions make it ideal for creating porous materials with tailored properties. [, , , , , , , ]

A: The metal ion dictates the coordination geometry and overall structure of the MOF. For instance, using zirconium clusters with H2ABD and 4,4’-stilbenedicarboxylic acid creates MOFs with pores around 1.5 nm. [] Different metal ions can lead to variations in pore size, shape, and functionality, ultimately influencing the MOF's gas sorption, catalytic, and optical properties. [, , , ]

A: H2ABD contains an azobenzene group, a well-known photochromic unit capable of undergoing trans-cis isomerization upon UV irradiation. [, , , , , ] This property makes H2ABD-based materials intriguing for applications in photo-switching devices, sensors, and drug delivery systems. [, , ]

A: Studies have shown that the photoisomerization in H2ABD-based MOFs primarily originates from azobenzene units located on the material's surface. [] The rate of isomerization and half-life can be influenced by factors like the type of metal ion, the presence of guest molecules, and the solvent environment. []

A: The azo group in H2ABD can reversibly react with alkali ions like lithium and sodium. [, ] This electrochemical activity, coupled with the compound's extended π-conjugated structure, makes H2ABD and its alkali salts promising candidates as electrode materials for sustainable alkali-ion batteries. [, ]

A: Density functional theory (DFT) calculations are frequently employed to study the electronic structure, bonding interactions, and reaction mechanisms of H2ABD-based systems. [, , ] These calculations provide valuable insights into the relationship between molecular structure and properties, guiding the design of new materials with improved performance.

A: The stability of H2ABD and its derivatives under various conditions, including thermal, photochemical, and chemical environments, is crucial for their practical applications. [, , ] Researchers are exploring strategies to enhance the stability of H2ABD-based materials, such as incorporating them into polymer matrices or designing MOFs with enhanced structural integrity. [, ]

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